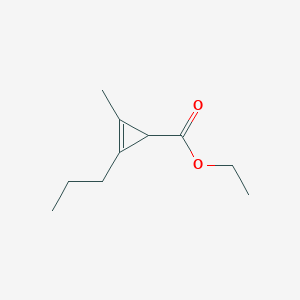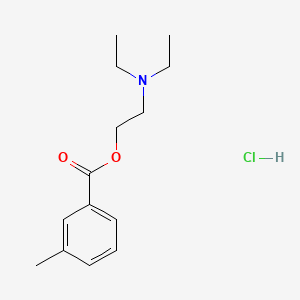
m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride: is a chemical compound derived from m-toluic acid It is an ester formed by the reaction of m-toluic acid with 2-(diethylamino)ethanol, followed by conversion to its hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
Step 1: m-Toluic acid is reacted with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the ester.
Step 2: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like dichloromethane or toluene.
-
Industrial Production Methods:
- Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidized derivatives of the aromatic ring.
- Reduced alcohols from the ester group.
- Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine:
- Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its ester and amine functionalities. These interactions can modulate biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
m-Toluic acid: The parent compound, which is an aromatic carboxylic acid.
2-(Diethylamino)ethanol: The alcohol used in the esterification reaction.
N,N-Diethyl-m-toluamide (DEET): A structurally related compound used as an insect repellent.
Uniqueness:
m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride: is unique due to its combined ester and amine functionalities, which confer distinct chemical and biological properties compared to its parent compounds and related structures.
Properties
CAS No. |
36904-07-1 |
|---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-15(5-2)9-10-17-14(16)13-8-6-7-12(3)11-13;/h6-8,11H,4-5,9-10H2,1-3H3;1H |
InChI Key |
RSJBBFCIDNPHOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC(=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



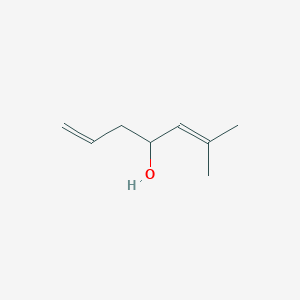
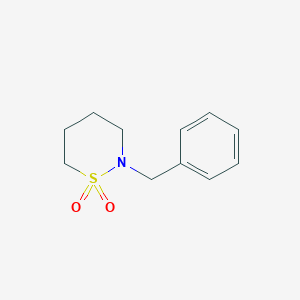
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
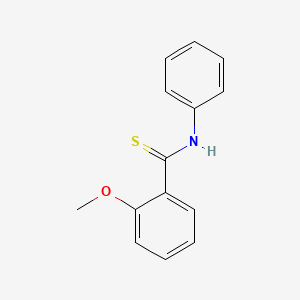

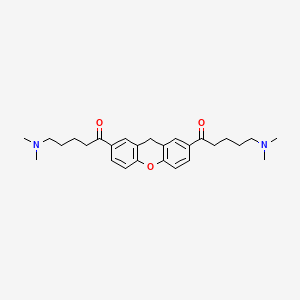
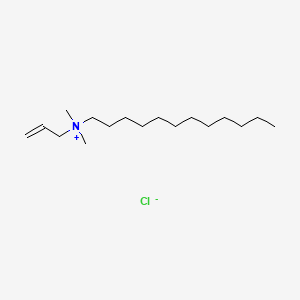
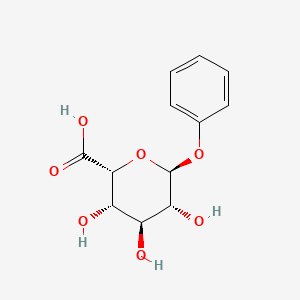
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)
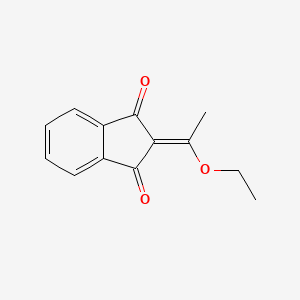
![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)
